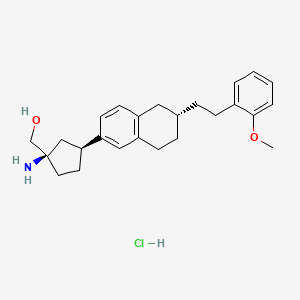
Udifitimod hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Udifitimod Hydrochloride: is a small molecule drug currently under investigation for its potential therapeutic applications. It is a selective modulator of the sphingosine 1-phosphate receptor (S1PR), specifically targeting the S1P1 receptor. This compound is being studied for its efficacy in treating autoimmune diseases, including atopic dermatitis .
Preparation Methods
The synthesis of Udifitimod Hydrochloride involves several steps. The compound is derived from a cyclopentanemethanol structure, with specific modifications to introduce the amino and methoxyphenethyl groups. The synthetic route typically involves:
Formation of the cyclopentanemethanol core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the amino group: This is achieved through amination reactions using suitable reagents.
Attachment of the methoxyphenethyl group: This step involves the use of methoxyphenethyl bromide in a substitution reaction.
Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Udifitimod Hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The methoxyphenethyl group can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Udifitimod Hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of S1P1 receptor modulators.
Biology: The compound is used to investigate the role of S1P1 receptors in immune cell trafficking and function.
Mechanism of Action
Udifitimod Hydrochloride exerts its effects by selectively modulating the S1P1 receptor. This receptor plays a crucial role in the regulation of immune cell trafficking. By binding to the S1P1 receptor, this compound can modulate the egress of lymphocytes from lymphoid organs, thereby influencing immune responses. The molecular targets and pathways involved include the sphingolipid signaling pathway and the neuroactive ligand-receptor interaction pathway .
Comparison with Similar Compounds
Udifitimod Hydrochloride is unique in its selective modulation of the S1P1 receptor. Similar compounds include:
Fingolimod: Another S1P receptor modulator used in the treatment of multiple sclerosis.
Ozanimod: A selective S1P1 and S1P5 receptor modulator used for treating multiple sclerosis and ulcerative colitis.
Siponimod: A selective S1P1 and S1P5 receptor modulator used for treating multiple sclerosis
Compared to these compounds, this compound is distinguished by its specific targeting of the S1P1 receptor, which may offer advantages in terms of efficacy and safety for certain autoimmune conditions.
Properties
CAS No. |
2552370-62-2 |
|---|---|
Molecular Formula |
C25H34ClNO2 |
Molecular Weight |
416.0 g/mol |
IUPAC Name |
[(1R,3S)-1-amino-3-[(6S)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol;hydrochloride |
InChI |
InChI=1S/C25H33NO2.ClH/c1-28-24-5-3-2-4-19(24)8-6-18-7-9-21-15-22(11-10-20(21)14-18)23-12-13-25(26,16-23)17-27;/h2-5,10-11,15,18,23,27H,6-9,12-14,16-17,26H2,1H3;1H/t18-,23+,25-;/m1./s1 |
InChI Key |
VDAWJYOWGKCTAQ-JNMDTECHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1CC[C@@H]2CCC3=C(C2)C=CC(=C3)[C@H]4CC[C@@](C4)(CO)N.Cl |
Canonical SMILES |
COC1=CC=CC=C1CCC2CCC3=C(C2)C=CC(=C3)C4CCC(C4)(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















